molecular formula C11H14BrNO B1272643 2-bromo-N-(2,6-dimethylphenyl)propanamide CAS No. 41708-73-0

2-bromo-N-(2,6-dimethylphenyl)propanamide

Cat. No. B1272643
CAS RN: 41708-73-0
M. Wt: 256.14 g/mol
InChI Key: SIWFSHGMQMQXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-bromo-N-(2,6-dimethylphenyl)propanamide is a brominated amide with a dimethylphenyl group. While the provided papers do not directly discuss this exact compound, they do provide insights into similar brominated compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related brominated compounds involves various strategies. For instance, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was achieved and analyzed using techniques such as NMR, FT-IR spectroscopy, and high-resolution mass spectrometry . Similarly, the synthesis of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides was described, highlighting the solubility properties of the compounds in different solvents . These methods could potentially be adapted for the synthesis of 2-bromo-N-(2,6-dimethylphenyl)propanamide.

Molecular Structure Analysis

The molecular structure of brominated compounds is often determined using X-ray diffraction. For example, the crystal structure of a coumarin-based fluorescent ATRP initiator was determined to belong to the monoclinic system . Another study provided the molecular geometry of a triorganotin cation . These findings suggest that 2-bromo-N-(2,6-dimethylphenyl)propanamide could also be crystallized and its structure analyzed using similar techniques.

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. The reaction of dimethylphenacylsulfonium bromide with N-nitrosoacetarylamides and subsequent reactions with nucleophiles were studied, showing displacement of the bromide and formation of different products . This indicates that 2-bromo-N-(2,6-dimethylphenyl)propanamide may also undergo nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be quite diverse. For instance, the solubility of diorganotin bromides in water and other solvents was reported, as well as their dissociation in water . The crystal and calculated structure of a related compound was also analyzed, including weak hydrogen bonding interactions . These studies provide a basis for understanding the potential properties of 2-bromo-N-(2,6-dimethylphenyl)propanamide, such as solubility, dissociation, and intermolecular interactions.

Scientific Research Applications

Photocleavage Reactions

A study by Fu, Scheffer, and Trotter (1998) explored the photochemistry of monothioimides, including variants related to 2-bromo-N-(2,6-dimethylphenyl)propanamide. This research provides insights into the conformational aspects and potential photocleavage reactions of similar compounds (Fu, T. Y., Scheffer, J., & Trotter, J., 1998).

Synthesis and Antibacterial Properties

Baranovskyi et al. (2018) studied the synthesis of compounds like 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, including their antibacterial properties. This suggests the potential of similar bromo-propanamide derivatives in medicinal chemistry (Baranovskyi, V., Symchak, R., Pokryshko, O., Klymnyuk, S., & Grishchuk, B., 2018).

Polymer Synthesis

Percec and Wang (1990) researched the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) through a catalyzed polymerization process involving similar bromo-dimethylphenyl compounds. This highlights its use in polymer chemistry (Percec, V. & Wang, J. H., 1990).

Fluorescent ATRP Initiator

Kulai and Mallet-Ladeira (2016) synthesized and analyzed a compound structurally similar to 2-bromo-N-(2,6-dimethylphenyl)propanamide, finding it to be an efficient fluorescent ATRP initiator. This indicates potential applications in polymerizations (Kulai, I. & Mallet-Ladeira, S., 2016).

Structural and Chemical Analysis

Dolzani et al. (1992) analyzed the structure-activity relationship of chiral or racemic 2-bromo-propanamides, including variations with dimethylphenyl groups. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Dolzani, L., Tamaro, M., Lagatolla, C., Monti-Bragadin, C., Cavicchioni, G., Marchetti, P., & D'angeli, F., 1992).

Ligand Preparation for Metal Complexes

Research by Irrgang et al. (2007) involved preparing ligands similar to 2-bromo-N-(2,6-dimethylphenyl)propanamide for use in metal complexes. This demonstrates its utility in the field of inorganic chemistry (Irrgang, T., Keller, S., Maisel, H., Kretschmer, W., & Kempe, R., 2007).

Analytical Chemistry Applications

Mishra et al. (2001) developed a method involving bromo-dimethylphenol derivatives for determining bromide in various samples. This points to the role of similar compounds in analytical chemistry applications (Mishra, S., Gosain, S., Jain, A., & Verma, K., 2001).

properties

IUPAC Name

2-bromo-N-(2,6-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWFSHGMQMQXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378863
Record name 2-bromo-N-(2,6-dimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2,6-dimethylphenyl)propanamide

CAS RN

41708-73-0
Record name 2-Bromo-N-(2,6-dimethylphenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41708-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-N-(2,6-dimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.